molecular formula C20H19FN2O B275987 N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine

Cat. No. B275987
M. Wt: 322.4 g/mol
InChI Key: SWXRVTRJXINRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine, also known as F 18 FP-TZTP, is a radiotracer used in positron emission tomography (PET) imaging. It is used to visualize the distribution and function of certain receptors in the brain, such as the α4β2 nicotinic acetylcholine receptor.

Mechanism of Action

F 18 FP-TZTP binds specifically to the α4β2 nicotinic acetylcholine receptor in the brain. Upon binding, it undergoes internalization into the cell, where it can be detected by PET imaging. The binding of F 18 FP-TZTP to the receptor can be displaced by nicotine or other agonists, indicating the specificity of the tracer for the α4β2 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
F 18 FP-TZTP has no known biochemical or physiological effects on the body. It is a radiotracer that is rapidly cleared from the body after imaging.

Advantages and Limitations for Lab Experiments

One advantage of F 18 FP-TZTP is its high selectivity for the α4β2 nicotinic acetylcholine receptor, which allows for accurate imaging of these receptors in the brain. Another advantage is its short half-life (110 minutes), which minimizes radiation exposure to patients and researchers. One limitation is the need for a PET scanner, which may not be available in all research settings. Another limitation is the high cost of producing F 18 FP-TZTP, which may limit its use in some research studies.

Future Directions

For F 18 FP-TZTP include the development of new radiotracers that can target other receptors in the brain, such as the α7 nicotinic acetylcholine receptor. Other future directions include the use of F 18 FP-TZTP in clinical trials to evaluate the efficacy of new drugs for the treatment of neurological disorders. Additionally, the use of F 18 FP-TZTP in combination with other imaging techniques, such as magnetic resonance imaging (MRI), may provide more comprehensive information about the function of the brain and its receptors.

Synthesis Methods

The synthesis of F 18 FP-TZTP involves the reaction of 3-[(4-fluorobenzyl)oxy]benzylamine with 2-pyridinemethanol in the presence of a palladium catalyst. The product is then labeled with F 18 using a nucleophilic substitution reaction. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

F 18 FP-TZTP is primarily used in PET imaging to study the distribution and function of α4β2 nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes, such as learning, memory, and addiction. PET imaging with F 18 FP-TZTP can help researchers understand the role of these receptors in different brain regions and their involvement in various disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Molecular Formula

C20H19FN2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C20H19FN2O/c21-18-9-7-16(8-10-18)15-24-20-6-3-4-17(12-20)13-22-14-19-5-1-2-11-23-19/h1-12,22H,13-15H2

InChI Key

SWXRVTRJXINRCY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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